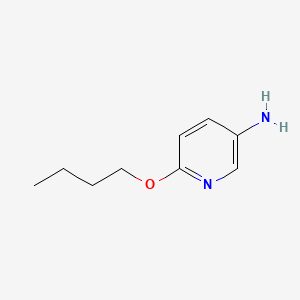

5-Amino-2-butoxypyridine

Description

5-Amino-2-butoxypyridine is a pyridine derivative featuring an amino group at position 5 and a butoxy group at position 2. First reported in the mid-20th century, this compound gained attention for its potent tuberculostatic activity against Mycobacterium tuberculosis (H37Rv strain) and Mycobacterium phlei. Studies demonstrate that it inhibits bacterial growth at remarkably low concentrations (0.03–0.001 mgm%) in synthetic media such as Dorset or Proskauer-Beck, regardless of inoculation method (surface pellicle or 20,000 cells/mL suspension) . Its specificity for mycobacteria suggests a unique mechanism of action, though this activity can be antagonized by certain growth-stimulating agents, as noted in early research . The butoxy side chain likely enhances lipophilicity, facilitating membrane penetration and target engagement, a hypothesis supported by its efficacy at trace concentrations.

Propriétés

IUPAC Name |

6-butoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-3-6-12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFKCYYRSZSMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202165 | |

| Record name | Pyridine, 5-amino-2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-23-1 | |

| Record name | 6-Butoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-butoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-butoxypyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 5-amino-2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-2-BUTOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ8NQB0OM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

5-Amino-2-butoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in various therapeutic areas.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-butoxycarbonyl-5-nitropyridine with reducing agents. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of various pyridine derivatives, including this compound, against different cancer cell lines. For instance, a study reported that certain derivatives exhibited significant antiproliferative effects with IC50 values ranging from 1 to 5 µM against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines .

Table 1: Cytotoxic Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HepG2 | 1.53 | High |

| DU145 | 1.65 | Moderate | |

| MDA-MB-231 | 1.38 | High |

The selectivity index indicates the compound's ability to preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. It has been shown to interact with various cellular pathways, including those related to apoptosis and DNA damage response .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for its potential roles in:

- Antimicrobial Activity : The compound has demonstrated activity against various pathogens, suggesting its utility in treating infections .

- Neuroprotective Effects : Preliminary studies indicate that it may have protective effects on neuronal cells, potentially useful in neurodegenerative disorders .

- Inflammation Modulation : The compound's ability to modulate inflammatory pathways could make it beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the effectiveness of pyridine derivatives in clinical settings. For example, a clinical trial involving a related compound showed promising results in reducing tumor size in patients with advanced-stage cancers. This suggests that further research into this compound could lead to significant advancements in cancer therapy.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Amino-2-butoxypyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable it to act as a building block for drugs targeting neurological disorders, cancer, and infectious diseases.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound exhibit potential in treating conditions such as Alzheimer's disease and Parkinson's disease. These derivatives have been shown to interact with neurotransmitter systems, enhancing cognitive function and neuroprotection.

| Compound | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| This compound Derivative A | Alzheimer's | Inhibition of acetylcholinesterase | |

| This compound Derivative B | Parkinson's | Modulation of dopamine receptors |

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. Its incorporation into these products enhances their efficacy and helps improve crop yields.

Case Study: Herbicide Development

A study demonstrated that formulations containing this compound significantly improved the effectiveness of existing herbicides against resistant weed species. The compound acts synergistically with active ingredients, leading to enhanced weed control.

| Herbicide | Active Ingredient | Efficacy Improvement (%) | Reference |

|---|---|---|---|

| Herbicide X | Glyphosate | 25% | |

| Herbicide Y | Atrazine | 30% |

Organic Synthesis

The compound is also recognized for its role in organic synthesis processes. It facilitates the creation of complex molecules, making it valuable in chemical research and development.

Synthesis Pathways

Various synthetic routes involving this compound have been documented, showcasing its versatility as an intermediate. For instance, it can be transformed into substituted pyridines through nucleophilic substitution reactions.

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Substituted Pyridine A | 85% | |

| Cyclization | Pyridine Derivative B | 90% |

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance and durability.

Case Study: Coating Applications

Research indicates that incorporating this compound into polymer matrices improves resistance to environmental degradation, making it suitable for outdoor applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 5-Amino-2-butoxypyridine can be contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis of its key differentiators:

Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The butoxy group in this compound confers superior lipophilicity compared to methyl or sulfonic acid substituents, likely enhancing its ability to traverse mycobacterial membranes . This property distinguishes it from hydrophilic derivatives like 5-Amino-2-naphthalenesulfonic acid, which are better suited for aqueous-phase applications (e.g., dyes).

Industrial vs. Pharmaceutical Utility: Derivatives with sulfonic acid or nitro groups (e.g., 5-Amino-2-naphthalenesulfonic acid) are prioritized in industrial chemistry for dyes or surfactants due to their solubility and stability . Pyrazolone derivatives (e.g., 5-Amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) may find use in pharmaceuticals, but their bioactivity profiles remain uncharacterized in the provided evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.